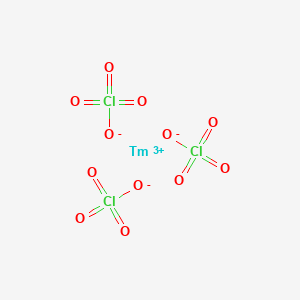
2-Nitro-4-(trifluoromethyl)benzenethiol
Vue d'ensemble
Description
2-Nitro-4-(trifluoromethyl)benzenethiol, also known as 2-Nitro-4-(trifluoromethyl)thiophenol, is a chemical compound with the linear formula O2NC6H3(CF3)SH . It has a molecular weight of 223.17 . This compound has been used as a reagent in Ugi-Smiles coupling reactions .
Molecular Structure Analysis
The linear formula of 2-Nitro-4-(trifluoromethyl)benzenethiol is O2NC6H3(CF3)SH . The molecular weight is 223.17 .Chemical Reactions Analysis
2-Nitro-4-(trifluoromethyl)benzenethiol has been used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3-5nm Au nanoparticles .Physical And Chemical Properties Analysis
2-Nitro-4-(trifluoromethyl)benzenethiol has a boiling point of 105 °C/1 mmHg and a melting point of 160-162 °C .Applications De Recherche Scientifique
Ugi-Smiles Coupling Reaction
2-Nitro-4-(trifluoromethyl)benzenethiol has been employed as a reagent in the Ugi-Smiles coupling reaction of o-nitrothiophenol . This reaction is a multi-component reaction that combines an amine, a carbonyl compound, and a isocyanide to form a complex product. The use of 2-Nitro-4-(trifluoromethyl)benzenethiol in this reaction demonstrates its utility in organic synthesis .
Synthesis of Monolayer-Capped Nanoparticles
This compound has also been used in the synthesis of monolayer-capped nanoparticles (MCNPs) consisting of 3-5nm Au nanoparticles . These nanoparticles have potential applications in various fields, including electronics, catalysis, and medicine .
Preparation of 4-Trifluoromethyl Anthranilic Acid
2-Nitro-4-(trifluoromethyl)benzoic acid, which can be derived from 2-Nitro-4-(trifluoromethyl)benzenethiol, has been used in the preparation of 4-trifluoromethyl anthranilic acid . This compound is a useful intermediate in the synthesis of various pharmaceuticals .
Chemiresistor-Based Sensors
Research has shown that 2-Nitro-4-(trifluoromethyl)benzenethiol can be used in the creation of chemiresistor-based sensors . These sensors, which change their resistance in response to the presence of certain chemicals, can be used for a variety of applications, including environmental monitoring and disease diagnosis .
Synthesis of Complex Organic Molecules
Due to its unique chemical structure, 2-Nitro-4-(trifluoromethyl)benzenethiol can be used in the synthesis of a wide range of complex organic molecules . This makes it a valuable tool in the field of organic chemistry .
Material Science Research
The unique properties of 2-Nitro-4-(trifluoromethyl)benzenethiol make it a subject of interest in material science research . It can be used to modify the properties of various materials, potentially leading to the development of new materials with improved characteristics .
Orientations Futures
Propriétés
IUPAC Name |
2-nitro-4-(trifluoromethyl)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-6(14)5(3-4)11(12)13/h1-3,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJMWBOFGAQSMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162524 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(trifluoromethyl)benzenethiol | |
CAS RN |
14371-82-5 | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14371-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014371825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitro-4-(trifluoromethyl)benzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitro-4-(trifluoromethyl)benzenethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)











